molecular formula C23H21N3O2 B3018678 6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380191-60-4

6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one

Cat. No.: B3018678
CAS No.: 2380191-60-4
M. Wt: 371.44
InChI Key: HZCJCPCBJJKISK-UHFFFAOYSA-N
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Description

6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted azetidine with a pyridazinone derivative can be carried out in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, making it a candidate for drug development and biochemical studies.

    Medicine: Due to its potential pharmacological properties, it is studied for its therapeutic effects in treating diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

6-phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-21-12-11-20(17-7-3-1-4-8-17)24-26(21)19-15-25(16-19)22(28)23(13-14-23)18-9-5-2-6-10-18/h1-12,19H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCJCPCBJJKISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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